molecular formula C8H13N5 B168725 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine CAS No. 104990-33-2

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Cat. No. B168725
CAS RN: 104990-33-2
M. Wt: 179.22 g/mol
InChI Key: DNCJXOOLZZVPLG-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (2-PPDA) is a chemical compound that has been studied extensively in the past few decades due to its potential applications in the fields of chemistry and biochemistry. 2-PPDA is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms, two carbonyl groups and two amine groups. The compound is highly reactive and can be used as a building block for the synthesis of other compounds. It has been used for the synthesis of drugs, dyes and other materials.

Scientific Research Applications

Polymer Synthesis and Properties

A key application of pyrrolidinylpyrimidine derivatives is in the synthesis of polyimides with unique properties. For instance, polyimides derived from diamines containing pyridine moieties, like those related to 2-pyrrolidinylpyrimidine, exhibit excellent solubility in polar solvents, high glass transition temperatures, and outstanding thermal stability (Wang et al., 2015). These materials form strong, transparent films with low moisture absorption and exceptional mechanical properties, making them useful in various industrial applications.

Fluorescent Chemosensors

Pyrrolidinylpyrimidine derivatives are also significant in developing fluorescent chemosensors. A study demonstrated that poly(pyridine-imide) films derived from similar diamines could act as "off–on" fluorescent switchers for acids due to their unique optical properties (Wang et al., 2008). These materials possess the ability to exhibit fluorescence changes upon protonation, making them suitable for sensing applications.

Synthesis of Bioactive Molecules

Pyrrolidin-1-yl derivatives of pyrimidines, closely related to 2-pyrrolidin-1-ylpyrimidine-4,6-diamine, are synthesized as analogues of 2′,3′-dideoxynucleotides, which are significant in medicinal chemistry (Harnden et al., 1992). These compounds have potential applications in the modification of bioactive molecules.

Medicinal Chemistry Applications

In medicinal chemistry, pyrrolidinylpyrimidine derivatives are used to synthesize chiral vicinal diamines like 2-aminomethyl indolines and pyrrolidines, which are key components of bioactive compounds and catalytic asymmetric reactions (Turnpenny & Chemler, 2014). These compounds expand the availability of substituted pyrrolidines, crucial in asymmetric catalysis and drug development.

properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCJXOOLZZVPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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